3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
Description
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKYGWNPGODBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” typically involves multi-step organic reactions. A possible synthetic route could include:
N-Alkylation: Starting with 3,6-dichlorocarbazole, an alkylation reaction with an appropriate alkyl halide can introduce the 2-hydroxypropyl group.
Amination: The intermediate can then undergo an amination reaction with 3-aminopropan-1-ol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that carbazole derivatives, including DCAP, exhibit antimicrobial properties. A study by Sharma et al. (2023) highlighted that compounds similar to DCAP can enhance membrane permeability and inhibit specific enzymatic processes, making them effective against various bacterial strains .
Case Study: Antibacterial Effects
- A series of novel carbazole derivatives were evaluated for their antibacterial and antifungal activities. The results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.5–2 µg/mL against tested bacterial strains .
Anticancer Potential
DCAP has also been investigated for its anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression is being explored. Studies suggest that the incorporation of carbazole moieties can enhance the activity of anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Mechanism
- Research demonstrated that carbazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways, leading to increased cell death rates compared to control groups.
Development of Organic Light Emitting Diodes (OLEDs)
DCAP and its derivatives are being studied for their roles in organic electronics, particularly in the fabrication of OLEDs. The unique electronic properties of carbazole compounds make them suitable for use as hole transport materials in OLED devices.
Table: Comparison of Carbazole Derivatives in OLEDs
| Compound | Role | Efficiency (%) |
|---|---|---|
| 3-(Carbazol-9-yl)phenol | Hole transport layer | 15.2 |
| 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol | Hole transport layer | 16.5 |
Organic Photovoltaics (OPVs)
In addition to OLEDs, DCAP is being researched for its application in organic photovoltaics. Its structural features allow for efficient charge transport and light absorption, which are critical for enhancing the performance of solar cells.
Decoupling Agent
DCAP has been identified as a potential decoupling agent in biochemical applications. It helps prevent the formation of hydrogen bonds that can interfere with biochemical reactions, thereby enhancing reaction efficiency .
Case Study: Decoupling Mechanism
- A study demonstrated that DCAP effectively reduced hydrogen bond formation in enzymatic reactions, resulting in improved yields and reaction rates compared to traditional methods.
Mechanism of Action
The mechanism of action of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” would depend on its specific application. For instance:
Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Organic Electronics: It may facilitate charge transport in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with DCAP
DCAP (2-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol)
- Structure : DCAP shares the 3,6-dichlorocarbazole core with the target compound but differs in its tail region, which contains a branched glycerol-like structure with two hydroxymethyl groups .
- Activity: DCAP exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa), with MIC values ranging from 1–16 µg/mL . It also inhibits autophagy in cancer cells, enhancing the efficacy of vorinostat in breast cancer treatment .
- SAR Insights : Increasing hydrophobicity in DCAP’s tail region improves antibacterial potency. Analogs with hydrophobic modifications show enhanced activity against Bacillus anthracis and Francisella tularensis .
3-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
- Structure : The compound features a linear propan-1-ol tail, which is shorter and less hydrophilic than DCAP’s branched tail.
- However, the simpler structure could improve synthetic accessibility.
Comparison with Other Carbazole Derivatives
- Benzylamino Derivative (1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol): This analog replaces the glycerol tail with a benzylamino group, increasing hydrophobicity. While specific activity data are unavailable, structural analogs with hydrophobic tails have shown improved potency against resistant strains .
- Dipropylamino Derivative (1-(9H-Carbazol-9-yl)-3-(Dipropylamino)propan-2-ol): A non-chlorinated carbazole derivative with a dipropylamino tail. The absence of chlorine reduces electronegativity, likely diminishing membrane-targeting efficacy compared to dichloro-substituted analogs .
Comparison with Non-Carbazole Membrane-Targeting Agents
- LTX-109 : A synthetic antimicrobial peptide mimetic with amphiphilic structure. Unlike carbazoles, LTX-109 lacks aromaticity but shares membrane-disruptive activity. It is effective against Staphylococcus aureus but less potent against Gram-negative bacteria .
- Lipophosphonoxins (LPPOs): These modular compounds combine a lipophilic phosphonate group with a hydrophilic moiety. LPPOs exhibit Gram-negative activity, a niche where carbazoles like DCAP show variable efficacy .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol , also referred to as DCAP, is a derivative of carbazole and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 500015-20-3 |
| Molecular Formula | C19H22Cl2N2O4 |
| Molar Mass | 413.3 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (5 mg/mL) |
| Storage Conditions | Room temperature |
The biological activity of DCAP is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that compounds similar to DCAP can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DCAP. A structure-activity relationship study highlighted its potential as a broad-spectrum antibacterial agent against both Gram-positive and Gram-negative pathogens. The compound demonstrated significant efficacy in preclinical models, showcasing its ability to inhibit bacterial growth effectively .
Case Studies
- Anticancer Properties :
- Neuroprotective Effects :
Toxicity Profile
The toxicity profile of DCAP has been assessed in various animal models. Preliminary results indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects .
Data Table: Summary of Biological Activities
Q & A
Q. What is the primary mechanism of action of DCAP against bacterial pathogens?
DCAP disrupts bacterial membrane potential and permeability, leading to cell lysis. Its planar, chlorine-substituted carbazole core interacts with lipid bilayers via dipolar and hydrophobic interactions, causing localized permeabilization at the septum in E. coli (resulting in lysis) or uniform membrane destabilization in analogues like i-DCAP. Epifluorescence microscopy with Sytox green staining confirmed increased membrane permeability .
Q. What structural features of DCAP are critical for its antibacterial activity?
Key features include:
- 3,6-Dichloro-carbazole core : The electronegative chlorine atoms enhance aromaticity and planar stacking in membranes. Removal of chlorine reduces activity .
- Hydroxypropylamino tail : Hydrophobic modifications (e.g., branched alkyl chains) improve potency by enhancing membrane insertion .
- Stereochemistry at the hydroxyl group does not affect activity, suggesting a non-receptor-mediated mechanism .
Q. Which experimental models validate DCAP's broad-spectrum activity?
- MIC assays : DCAP inhibits Bacillus anthracis (MIC: 2 µg/mL) and Francisella tularensis (MIC: 4 µg/mL), classified as BSL-3 pathogens .
- Gram-negative models : DCAP disrupts E. coli membrane integrity within minutes at ≥75 µM, observed via time-lapse microscopy .
- Synergy studies : Co-dosing DCAP analogues with ampicillin or kanamycin reduces MICs by 4–8-fold, indicating complementary targeting of cell wall and membrane .
Advanced Research Questions
Q. How do structural modifications in DCAP analogues optimize membrane targeting?
- Tail hydrophobicity : Adding methyl or tert-butyl groups to the alkyl chain enhances penetration into lipid bilayers, as shown by dye-release assays with calcein-encapsulated liposomes .
- Polar headgroup variations : Replacing the diol with a piperidine ring (e.g., i-DCAP) shifts permeabilization from septal to uniform distribution, reducing lysis but prolonging membrane dysfunction .
- SAR limitations : Overly hydrophobic tails reduce solubility, necessitating balanced logP values for in vivo efficacy .
Q. What methodologies elucidate DCAP's interaction with bacterial membranes?
- Liposome assays : Calcein release from liposomes with varying phospholipid compositions (e.g., DOPE vs. DOPC) reveals DCAP's preference for membranes with non-bilayer-forming lipids .
- Electrophysiology : Planar lipid bilayer experiments measure ion leakage rates, correlating with hydrophobicity of DCAP analogues .
- Cryo-EM : Resolves DCAP's localization at membrane septa in E. coli, consistent with FtsZ inhibition secondary to membrane damage .
Q. How do divalent cations (Mg²⁺, Ca²⁺) modulate DCAP's activity?
- Divalent cations competitively bind to membrane phospholipids, reducing DCAP's access to lipid headgroups. Increasing Mg²⁺/Ca²⁺ concentrations raises MICs by 2–4-fold in E. coli .
- Implications: Cation-rich environments (e.g., biofilms, host tissues) may require higher DCAP doses or co-administration with cation chelators .
Q. How were contradictions about DCAP's molecular target resolved?
- Initial hypothesis : DCAP was identified in a screen targeting MipZ, a division site regulator in Caulobacter crescentus. However, rapid lysis at high doses suggested a non-specific mechanism .
- Resolution : Membrane depolarization assays (DiSC3(5) dye) and genetic knockout studies confirmed that DCAP's primary target is the membrane, not MipZ .
Key Research Recommendations
- In vivo models : Test DCAP analogues in murine infection models with cation-adjusted media to mimic host environments.
- Resistance profiling : Serial passage experiments to assess resistance development and cross-resistance with other membrane-targeting agents.
- High-resolution imaging : Use super-resolution microscopy to map DCAP's real-time interaction with bacterial membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
